(6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
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Overview
Description
Lespedezol D1 is a member of the class of pterocarpans that is (6aR,11aR)-3,9-dihydroxypterocarpan in which the hydrogen at position 8 has been replaced by a methoxy group. It is a member of pterocarpans, an organic heterotetracyclic compound and an aromatic ether. It derives from a (6aR,11aR)-3,9-dihydroxypterocarpan.
Scientific Research Applications
Synthetic Applications : An efficient synthesis method for related compounds, including (±)-4-Prenylpterocarpin, was developed, which could have implications for the synthesis of the specified compound (Coelho et al., 1992).
Flavonoid Isolation and Antioxidant Properties : Flavonoids similar to the specified compound were isolated from plant extracts, and their antioxidant properties were investigated. This research highlights the potential of such compounds in addressing oxidative stress (Darshan et al., 2022).
Fluorescence Properties : The fluorescence properties of closely related chromene compounds in the solid state were studied, providing insights into the photophysical characteristics that might be applicable to the specified compound (Shi, Liang, & Zhang, 2017).
Molecular Structure Analysis : Studies on similar compounds, like 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene, focused on molecular structure, revealing insights into the conformation and interactions of such molecules (da Silva et al., 2007).
Biological Activities : The isolated flavonoid compound 6a,11a-dihydro-6H-[1] benzofuro [3,2-c][1,3]dioxolo[4,5-g]chromen-9-ol from Vitex agnus-castus showed moderate anti-inflammatory and enzyme inhibitory activities, which could be relevant for the specified compound (Ahmad et al., 2010).
Chemical Transformations and Applications : Research on related compounds, such as benzo[c]coumarin carboxylic acids, focused on their synthesis and potential applications, including insights into chemical transformations and applications in various fields (Pelter et al., 1997).
Antitumor Activity : The antitumor activity of benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs, which are structurally related to the specified compound, was investigated, providing potential insights into the therapeutic applications of such compounds (Tian et al., 2014).
Properties
Molecular Formula |
C16H14O5 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C16H14O5/c1-19-15-5-10-11-7-20-13-4-8(17)2-3-9(13)16(11)21-14(10)6-12(15)18/h2-6,11,16-18H,7H2,1H3/t11-,16-/m0/s1 |
InChI Key |
NYGZYUAVZPIKBZ-ZBEGNZNMSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3COC4=C(C3O2)C=CC(=C4)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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